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Compound of Interest

Compound Name: SIS17

Cat. No.: B610853

For researchers and drug development professionals navigating the landscape of epigenetic
modulators, the selection of a potent and selective inhibitor is paramount. This guide provides a
detailed, data-driven comparison of two prominent Histone Deacetylase 11 (HDAC11)
inhibitors: SIS17 and FT895. By examining their inhibitory activity, selectivity, and cellular
effects, this document aims to equip scientists with the necessary information to make an
informed decision for their research needs.

At a Glance: Key Performance Indicators

A direct comparison of SIS17 and FT895 reveals distinct profiles in terms of potency and
selectivity. While FT895 demonstrates higher potency in certain assays, SIS17 exhibits a more
selective inhibitory profile, a crucial factor in minimizing off-target effects.
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In-Depth Analysis of Inhibitory Activity

The potency of an inhibitor is a critical determinant of its utility. The half-maximal inhibitory

concentration (IC50) values for SIS17 and FT895 have been determined using various in vitro

assays.

Initial reports highlighted FT895 as a nanomolar inhibitor of HDAC11, with an IC50 of 3 nM.[2]
However, this was determined using a trifluoroacetyl lysine substrate.[1] A subsequent head-to-

head comparison using a more physiologically relevant myristoylated peptide substrate

(myristoyl-H3K9) in an HPLC-based assay revealed comparable potencies for the two
inhibitors: 0.83 uM for SIS17 and 0.74 pM for FT895.[1]

Furthermore, when tested against a myristoylated peptide derived from a known cellular
substrate of HDAC11, Serine Hydroxymethyltransferase 2 (SHMT2), SIS17 showed an IC50 of

270 nM.[1]
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Cellular Activity

Both SIS17 and FT895 are cell-permeable and have demonstrated the ability to engage with
HDAC11 within a cellular context. A key function of HDAC11 is the defatty-acylation of
substrates like SHMT2.[1] Treatment of MCF7 cells with SIS17 led to a significant increase in
the fatty-acylation level of endogenous SHMT2, confirming its cellular activity.[1] Similarly,
FT895 has shown promising cellular activity in various studies.[3] In a direct comparison, SIS17
was noted to be potentially more effective in cells, which could be attributed to better cell
permeability or metabolic stability.[1]

Selectivity: A Crucial Differentiator

Selectivity is a critical attribute for a chemical probe to ensure that observed biological effects
are due to the inhibition of the intended target. In a direct comparative study, SIS17 was found
to be more selective for HDAC11 than FT895.[1] While both are highly selective over many
other HDACs, FT895 also demonstrated inhibitory activity against HDAC4 and HDACS at
micromolar concentrations.[1] In contrast, SIS17 did not show significant inhibition of other
HDACSs or sirtuins tested, establishing it as one of the most selective HDAC11 inhibitors
reported.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed
experimental methodologies are provided below.

In Vitro HDAC Inhibition Assay (HPLC-based)

This protocol was utilized for the direct comparison of SIS17 and FT895.[1]

Objective: To determine the IC50 values of inhibitors against HDAC11 and other HDAC
isoforms.

Materials:
e Recombinant human HDAC enzymes

o Myristoyl-H3K9 peptide substrate
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Inhibitors (SIS17, FT895) dissolved in DMSO

Assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgCiI2)

Quenching solution (e.g., containing a developer like trypsin)

HPLC system with a C18 column

Procedure:

Prepare serial dilutions of the inhibitors in the assay buffer.

e In a microplate, add the HDAC enzyme, the inhibitor dilution (or DMSO for control), and the
assay buffer.

e Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g.,
15 minutes).

e Initiate the reaction by adding the myristoyl-H3K9 peptide substrate.
 Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
» Stop the reaction by adding the quenching solution.

¢ Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and
deacetylated peptide fragments.

e Quantify the peak areas to determine the extent of enzymatic activity.

o Calculate the percentage of inhibition for each inhibitor concentration and plot the data to
determine the IC50 value using a suitable software (e.g., GraphPad Prism).
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Workflow for In Vitro HDAC Inhibition Assay.

Cellular SHMT2 Acylation Assay

This assay is used to confirm the target engagement of HDAC11 inhibitors in a cellular context.

[1]

Objective: To measure the change in the fatty-acylation level of endogenous SHMT2 upon
inhibitor treatment.

Materials:

o Cellline (e.g., MCF7)

e Cell culture medium and supplements
e HDACI11 inhibitor (SIS17 or FT895)

o Cell lysis buffer

o Streptavidin beads
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e Antibodies: anti-SHMT2, secondary antibodies

e Western blot reagents and equipment

Procedure:

Culture cells to the desired confluency.

» Treat the cells with varying concentrations of the HDAC11 inhibitor or DMSO (vehicle
control) for a specified duration (e.g., 6 hours).

e Lyse the cells and quantify the protein concentration.

» Perform a click chemistry reaction to attach a biotin tag to the acylated SHMT?2.
» Pull down the biotin-tagged proteins using streptavidin beads.

o Elute the pulled-down proteins and separate them by SDS-PAGE.

o Transfer the proteins to a membrane and perform a Western blot using an anti-SHMT2
antibody to detect the amount of acylated SHMT2.

e Analyze the band intensities to determine the relative change in SHMT2 acylation.

Signaling Pathways Modulated by HDAC11
Inhibition

HDAC11 has been implicated in several critical signaling pathways. Its inhibition by compounds
like SIS17 and FT895 can therefore have significant downstream effects.

HDAC11-SHMT2-Interferon Signaling Pathway

HDAC11 is a key regulator of the type I interferon (IFN) signaling pathway through its defatty-
acylation of SHMT2.[4][5] Myristoylated SHMT2 interacts with the interferon alpha receptor 1
(IFNaR1), preventing its ubiquitination and subsequent degradation. This leads to increased
cell surface levels of IFNaR1 and enhanced downstream IFN signaling. By inhibiting HDAC11,
SIS17 and FT895 increase the levels of myristoylated SHMT2, thereby promoting a more
robust antiviral and immune response.
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HDAC11-SHMT?2-Interferon Signaling Pathway.
HDAC11 and the LKB1/AMPK Signaling Pathway
In the context of hepatocellular carcinoma, HDAC11 has been shown to suppress the

transcription of Liver Kinase B1 (LKB1) by promoting histone deacetylation in its promoter

© 2025 BenchChem. All rights reserved.

7/9

Tech Support


https://www.benchchem.com/product/b610853?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

region. This leads to the inactivation of the AMP-activated protein kinase (AMPK) signaling
pathway, a key regulator of cellular metabolism. Inhibition of HDAC11 can, therefore, restore
LKB1 expression, activate AMPK signaling, and inhibit glycolysis, thereby suppressing cancer
stemness.

Conclusion: Choosing the Right Inhibitor

The choice between SIS17 and FT895 will ultimately depend on the specific requirements of
the research.

o For studies requiring the highest possible selectivity for HDAC11, SIS17 is the superior
choice due to its cleaner off-target profile.[1] This is particularly important for cellular studies
where unambiguous attribution of a phenotype to HDAC11 inhibition is critical.

» For applications where high potency is the primary concern and some off-target activity
against HDAC4 and HDACS8 can be tolerated or is even desired, FT895 may be a suitable
option, especially when using assays with non-acylated substrates.

In summary, both SIS17 and FT895 are valuable tools for investigating the biological roles of
HDAC11. A thorough understanding of their respective potencies, and particularly their
selectivity profiles, is essential for the design of rigorous and interpretable experiments in the
fields of epigenetics, immunology, and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [SIS17 vs. FT895: A Comparative Guide to HDAC11
Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610853#sis17-vs-ft895-which-is-a-better-ndac11-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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